molecular formula C24H18N2O3 B276904 [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid

[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid

Cat. No. B276904
M. Wt: 382.4 g/mol
InChI Key: KDDBPCKYRYGKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A is not fully understood, but it is believed to act through multiple pathways. In cancer treatment, [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In neuroprotection, [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway. In inflammation, [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting angiogenesis, and reducing inflammation. In cancer treatment, [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In neuroprotection, [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In inflammation, [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its ability to protect neurons from oxidative stress. However, the limitations of using [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A in lab experiments include its challenging synthesis method, its unknown mechanism of action, and its potential side effects.

Future Directions

There are many future directions for the research and development of [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A. One future direction is to investigate the potential of [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A as a therapeutic agent for cancer treatment, neuroprotection, and inflammation. Another future direction is to explore the mechanism of action of [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A and identify its molecular targets. Additionally, future research could focus on optimizing the synthesis method of [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A and identifying any potential side effects. Overall, the potential therapeutic applications of [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A make it an exciting area of research for the scientific community.

Synthesis Methods

The synthesis of [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A involves a multi-step process that begins with the reaction of 2-phenylindole and phthalic anhydride in the presence of a Lewis acid catalyst to form an intermediate. This intermediate undergoes a series of reactions, including reduction, cyclization, and carboxylation, to yield the final product. The synthesis of [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A is challenging and requires expertise in organic chemistry.

Scientific Research Applications

[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In inflammation, [1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid A has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in the body.

properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]acetic acid

InChI

InChI=1S/C24H18N2O3/c27-20(28)14-26-23(16-10-4-5-11-17(16)24(26)29)21-18-12-6-7-13-19(18)25-22(21)15-8-2-1-3-9-15/h1-13,23,25H,14H2,(H,27,28)

InChI Key

KDDBPCKYRYGKHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC(=O)O

Origin of Product

United States

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